molecular formula C5H12ClNO3 B613186 (R)-Ethyl 2-amino-3-hydroxypropanoate hydrochloride CAS No. 104055-46-1

(R)-Ethyl 2-amino-3-hydroxypropanoate hydrochloride

Cat. No. B613186
CAS RN: 104055-46-1
M. Wt: 169.6
InChI Key: JZJQCLZQSHLSFB-PGMHMLKASA-N
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Description

(R)-Ethyl 2-amino-3-hydroxypropanoate hydrochloride, also known as (R)-AHP, is an important organic compound used in a variety of scientific applications. It is a chiral molecule that can exist in both the (R)- and (S)- forms, and is an important building block for many other molecules.

Scientific Research Applications

Chiral Synthesis and Chemical Research

Enantioselective Synthesis : A practical, scalable synthesis of enantiomerically enriched compounds related to "(R)-Ethyl 2-amino-3-hydroxypropanoate hydrochloride" demonstrates advancements in asymmetric synthesis techniques. One study highlights the enantioselective synthesis of (2R,3R)-2-(tert-butoxycarbonyl)amino-3-cyclohexyl-3-hydroxypropanoic acid from ethyl 3-cyclohexyl-2,3-dihydroxypropanoate, showcasing a key step involving diol treatment with sulfuryl chloride (Alonso, Santacana, Rafecas, & Riera, 2005).

Chemo-Enzymatic Routes : The chemo-enzymatic synthesis of chiral (S)-3-hydroxy-3-phenylpropanoic acid, a potential progenitor for antidepressant drugs, involves chemical synthesis of a racemic substrate and enzymatic preparation of the S-isomer using Porcine pancreas lipase. This method optimizes reaction conditions such as temperature and pH for efficient resolution of the substrate (Zhao, Ma, Fu, & Zhang, 2014).

Biocatalysis and Enzymatic Synthesis

Enzyme-Catalyzed Synthesis : Enzymatic methods have been employed to synthesize optically active derivatives of compounds related to "this compound". For instance, recombinant Escherichia coli cells expressing a secondary alcohol dehydrogenase were used to synthesize ethyl (R)-4-chloro-3-hydroxybutanoate from ethyl 4-chloroacetoacetate, showcasing the potential of biocatalysis in achieving high yields of chiral intermediates (Yamamoto, Matsuyama, & Kobayashi, 2002).

Biocatalyst Research for ACE Inhibitors : Research on the biocatalytic synthesis of Ethyl(R)-2-hydroxy-4-phenylbutanoate [(R)-HPBE], an intermediate for ACE inhibitors like enalapril and lisinopril, summarizes developments in using biocatalysts for the production of such chiral intermediates. This underscores the importance of enzymatic approaches in pharmaceutical synthesis (Zhao Jin-mei, 2008).

Mechanism of Action

H-D-Ser-OEt.HCl, also known as D-Serine ethyl ester hydrochloride, H-D-Ser-OEt HCl, or ®-Ethyl 2-amino-3-hydroxypropanoate hydrochloride, is a derivative of the amino acid serine . This compound has been used in various research contexts due to its potential biological activities .

Target of Action

The primary targets of H-D-Ser-OEtAs a derivative of serine, it may interact with the same biological targets as serine, which includes various enzymes and receptors involved in metabolic processes .

Mode of Action

The specific mode of action of H-D-Ser-OEtAmino acids and their derivatives, including serine derivatives, are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Biochemical Pathways

The exact biochemical pathways affected by H-D-Ser-OEtGiven its structural similarity to serine, it may be involved in similar biochemical pathways, such as protein synthesis and metabolism .

Pharmacokinetics

The metabolism and excretion of this compound would depend on various factors, including its chemical structure and the individual’s metabolic rate .

Result of Action

The molecular and cellular effects of H-D-Ser-OEtAs a derivative of serine, it may have similar effects, such as participating in protein synthesis and metabolism, influencing hormone secretion, and providing energy during exercise .

Action Environment

Environmental factors that could influence the action, efficacy, and stability of H-D-Ser-OEtFactors such as temperature, ph, and the presence of other molecules could potentially affect its stability and activity .

properties

IUPAC Name

ethyl (2R)-2-amino-3-hydroxypropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3.ClH/c1-2-9-5(8)4(6)3-7;/h4,7H,2-3,6H2,1H3;1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJQCLZQSHLSFB-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90719230
Record name Ethyl D-serinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90719230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

104055-46-1
Record name D-Serine, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104055-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl D-serinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90719230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1.56 grams (0.005 mole) of 2-azido-3-benzyloxypropionic acid benzyl ester were dissolved in 10 ml of absolute ethanol, 1.10 grams (0.03 mole) of dry hydrogen chloride led in, and the mixture treated with 0.20 grams of palladium on activated carbon (10%). This reaction mixture was hydrogenated in an autoclave for 40 hours at 25° C., and a hydrogen pressure of 20 bar. After filtration, the filtrate was concentrated on the rotary evaporator, and the residue recrystallized from ethanol/diethyl ether (volume ratio about 1:1). There were obtained 0.81 grams (96% of theory) of D,L-serine ethyl ester hydrochloride having a melting point of 102°-103.5° C. (Literature: 100°-102° C.
Name
2-azido-3-benzyloxypropionic acid benzyl ester
Quantity
1.56 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.2 g
Type
catalyst
Reaction Step Four

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